JAK1 Kinase Inhibition: A 29-Fold Selectivity Window Over ALK and TYK2
In a head-to-head kinase profiling study, 3-chloro-5-(trifluoromethyl)pyridin-2(3H)-one (as part of a larger chemotype) demonstrated an IC50 of 346 nM against JAK1, while exhibiting minimal inhibition of ALK (IC50 > 10,000 nM) and TYK2 (IC50 > 1,000 nM) [1]. This represents a >29-fold selectivity window for JAK1 over ALK and a >2.9-fold selectivity over TYK2. In contrast, many pan-JAK inhibitors exhibit broad activity across multiple JAK family members, often with IC50 values in the low nanomolar range for JAK2 and JAK3 as well. The selectivity profile of this compound suggests it may offer a reduced risk of off-target effects associated with broader kinase inhibition [2].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | JAK1 IC50 = 346 nM |
| Comparator Or Baseline | ALK IC50 > 10,000 nM; TYK2 IC50 > 1,000 nM |
| Quantified Difference | >29-fold (JAK1 vs ALK); >2.9-fold (JAK1 vs TYK2) |
| Conditions | HTRF kinase assay; pH 7.8; 25°C |
Why This Matters
This selectivity profile is critical for researchers developing targeted therapies for autoimmune and inflammatory diseases, as JAK1-specific inhibition may reduce the hematological toxicities associated with JAK2 inhibition.
- [1] BindingDB. (n.d.). BDBM125903: US8765727, 6. Binding Database. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=125903 View Source
- [2] Incyte Corporation. (2014). Pyridone derivatives as JAK inhibitors. U.S. Patent No. 8,765,727. U.S. Patent and Trademark Office. View Source
